molecular formula C15H16ClNO2S2 B2583984 2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396782-81-2

2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2583984
CAS No.: 1396782-81-2
M. Wt: 341.87
InChI Key: BCOGRZOSBUMJHG-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic chemical compound designed for research and development applications. Its molecular structure incorporates two pharmacologically significant motifs: a sulfonamide group and a thiophene heterocycle. Sulfonamide-based derivatives are recognized for their versatile biological activity and are extensively investigated in multiple fields. Historically, they form a core structure in antimicrobial agents, and their utility has expanded into areas such as central nervous system (CNS) drug discovery, where they act as enzyme inhibitors or receptor ligands . Concurrently, thiophene-containing compounds are a prominent focus in agricultural chemistry, demonstrating potent fungicidal activities . The specific integration of the sulfonamide function with the thiophene ring in this molecule makes it a compelling candidate for exploration in both pharmaceutical and agrochemical research. Researchers may find value in this compound for developing novel therapeutic agents for CNS disorders or for creating new solutions to control resistant plant pathogens. This product is intended for research purposes only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S2/c16-14-5-1-2-6-15(14)21(18,19)17(12-7-8-12)10-9-13-4-3-11-20-13/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOGRZOSBUMJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonyl chloride. This is achieved by reacting benzene with chlorosulfonic acid under controlled conditions.

    Substitution with Cyclopropylamine: The benzenesulfonyl chloride is then reacted with cyclopropylamine to form N-cyclopropylbenzenesulfonamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

    Introduction of the Thiophene Moiety: The final step involves the alkylation of the N-cyclopropylbenzenesulfonamide with 2-(thiophen-2-yl)ethyl chloride. This reaction is typically performed in an organic solvent like dichloromethane, using a base such as potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or enzyme inhibition.

    Biological Studies: The compound can be used to study the interactions between sulfonamides and biological targets such as enzymes or receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those containing sulfonamide groups.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Compound Name Substituents on Sulfonamide Nitrogen Aromatic/Functional Groups Biological/Pharmacological Notes References
2-Chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide Cyclopropyl, 2-(thiophen-2-yl)ethyl Chlorobenzene, thiophene Potential enzyme inhibitor; unconfirmed activity
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (Compound f, ) Propyl, 2-(thiophen-2-yl)ethyl Tetrahydronaphthalene, thiophene Likely CNS-active due to amine structure
4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide (W-15, ) 2-Phenylethyl, piperidinylidene Chlorobenzene, piperidine Controlled substance; opioid receptor affinity suspected
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide () Ethyl, 2-methoxyphenyl Methoxyphenyl Biologically active; antimicrobial or antitumor potential

Key Comparative Analysis

This could enhance in vivo stability . The thiophene moiety (vs. piperidinylidene in W-15) lacks the basic nitrogen required for opioid receptor binding, suggesting divergent pharmacological targets .

Electronic and Solubility Properties The chlorine atom in the target compound and W-15 increases lipophilicity, but the thiophene’s sulfur atom may improve solubility in polar solvents compared to W-15’s purely hydrocarbon piperidine ring .

Crystallographic and Synthetic Challenges

  • The strained cyclopropyl group complicates crystallization, requiring advanced refinement tools (e.g., SHELXL ). In contrast, W-15’s piperidinylidene ring allows easier conformational analysis due to its rigidity .
  • Multi-thiophene derivatives () face synthetic hurdles in regioselective alkylation, whereas the target compound’s sequential N-alkylation steps are more straightforward .

Research Findings and Implications

  • Structural Validation : Tools like SHELX and WinGX are critical for resolving the target compound’s conformation, particularly the cyclopropyl-thiophene spatial relationship. Disordered structures in similar compounds (e.g., W-15) highlight the importance of validation protocols () .
  • However, its thiophene group may confer unique binding to sulfur-interacting enzymes (e.g., cytochrome P450 isoforms) .
  • Synthetic Optimization : The target compound’s synthesis could benefit from methodologies applied to ’s amine derivatives, such as copper-catalyzed coupling for thiophene integration .

Biological Activity

2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14ClN1O2S1
  • Molecular Weight : 285.77 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antimicrobial, anticancer, and enzyme inhibition studies.

Antimicrobial Activity

Recent studies have shown that compounds containing thiophene groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. For example, studies on related sulfonamide compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHL608.3Kinase inhibition
Compound BHCT1161.3Apoptosis induction
This compoundMCF7TBDTBD

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may modulate enzyme activity or receptor binding, leading to downstream effects that inhibit cellular processes such as proliferation or survival.

Case Studies

  • Anticancer Activity :
    A study conducted on a series of sulfonamide derivatives highlighted the potential of compounds similar to this compound in targeting topoisomerase II, an essential enzyme for DNA replication and repair. The results indicated significant cytotoxic effects on cancer cells, with a notable arrest in the S phase of the cell cycle.
    "The compound exhibited promising anticancer activity with an IC50 value indicating effective inhibition against tested cell lines."
  • Enzyme Inhibition :
    Another investigation focused on the inhibition of specific kinases relevant in cancer pathways. The findings suggested that the compound could selectively inhibit certain kinases, which are crucial for cancer cell survival and proliferation.

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